molecular formula C23H31Cl2N3O2 B610506 1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride CAS No. 1781835-13-9

1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride

Cat. No.: B610506
CAS No.: 1781835-13-9
M. Wt: 452.42
InChI Key: WMHAFZOOUBPQRX-VSIGASKDSA-N
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Description

RN 1 dihydrochloride is a potent, brain-penetrant, irreversible, and selective inhibitor of lysine-specific demethylase 1 (LSD1). It has an inhibitory concentration (IC50) of 70 nanomolar. This compound exhibits high selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 0.51 micromolar and 2.79 micromolar, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RN 1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the cyclopropylamine core.
  • Introduction of the phenylmethoxyphenyl group.
  • Formation of the piperazine ring.
  • Final conversion to the dihydrochloride salt.

Industrial Production Methods: Industrial production of RN 1 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: RN 1 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

RN 1 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.

    Biology: Investigated for its role in regulating gene expression and epigenetic modifications.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting cancer stem cells and overcoming drug resistance.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

    Tranylcypromine: Another LSD1 inhibitor but less selective compared to RN 1 dihydrochloride.

    GSK2879552: A selective LSD1 inhibitor with similar applications in cancer research.

    ORY-1001: A potent LSD1 inhibitor with clinical applications in acute myeloid leukemia.

Uniqueness: RN 1 dihydrochloride is unique due to its high selectivity for LSD1 over MAO-A and MAO-B, making it a valuable tool for studying LSD1-specific pathways without off-target effects .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHAFZOOUBPQRX-VSIGASKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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